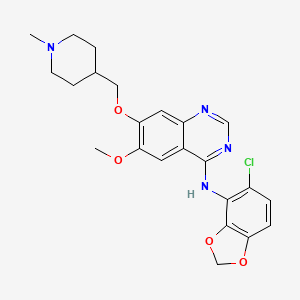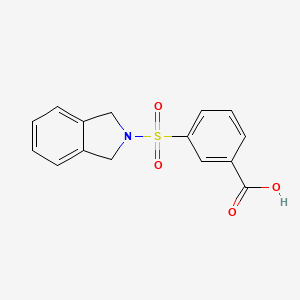
Chlorobenzodioxole deriv. 27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorobenzodioxole deriv. 27 is a useful research compound. Its molecular formula is C23H25ClN4O4 and its molecular weight is 456.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes:: The synthetic routes for CHEMBL170984 have not been explicitly documented in the literature. it likely involves organic synthesis techniques, such as multistep reactions, to assemble its molecular structure.
Industrial Production:: Industrial-scale production methods for CHEMBL170984 remain undisclosed. Typically, pharmaceutical companies optimize synthetic routes for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
CHEMBL170984 may undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions that involve the gain of electrons.
Substitution: Substitution reactions where one functional group replaces another.
Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would vary accordingly.
Scientific Research Applications
CHEMBL170984’s applications span multiple fields:
Medicine: Investigate its potential as a drug candidate for specific diseases.
Chemistry: Explore its reactivity and interactions.
Biology: Study its effects on biological systems.
Industry: Assess its industrial applications (e.g., as a precursor or catalyst).
Mechanism of Action
The exact mechanism by which CHEMBL170984 exerts its effects remains elusive. Researchers would need to investigate its molecular targets and pathways involved. Further studies are necessary to unravel its mode of action.
Comparison with Similar Compounds
Unfortunately, I don’t have information on specific similar compounds to compare with CHEMBL170984. researchers often analyze structural similarities and functional properties to identify unique features.
Properties
Molecular Formula |
C23H25ClN4O4 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C23H25ClN4O4/c1-28-7-5-14(6-8-28)11-30-20-10-17-15(9-19(20)29-2)23(26-12-25-17)27-21-16(24)3-4-18-22(21)32-13-31-18/h3-4,9-10,12,14H,5-8,11,13H2,1-2H3,(H,25,26,27) |
InChI Key |
UYKYCBACTCRLLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC5=C4OCO5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-((2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-9-methyl-6-morpholino-9H-purin-8-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B10780110.png)
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10780117.png)
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-iodo-N-pyridin-2-ylcubane-1-carboxamide](/img/structure/B10780125.png)
![(2R)-N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-3-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)acetyl]amino]propanamide](/img/structure/B10780126.png)
![3-(4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-fluoro-4-methylphenyl)pyrimidine-2-carbonyl)piperazin-1-yl)-1-naphthoic acid](/img/structure/B10780133.png)
![6,8-dichloro-4-((5-(4-chlorophenethyl)-4-(3,3,3-trifluoropropyl)-4H-1,2,4-triazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B10780138.png)
![(2R)-1-((2S,4R)-4-hydroxy-1-[3,3,3-tris(4-fluorophenyl)propanoyl]pyrrolidine-2-yl)carbonyl-N-[1-(2-propyl)-4-piperidinylmethyl]pyrrolidine-2-carboxamide](/img/structure/B10780152.png)
![2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B10780163.png)
![2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol](/img/structure/B10780171.png)
![1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)
![[2-[2-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]ethyl]-1,3-dihydroisoindol-5-yl] methanesulfonate](/img/structure/B10780178.png)
![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)

